A Technical Guide to 4-Desacetamido-4-chloro Andarine: A Novel Investigational Selective Androgen Receptor Modulator
A Technical Guide to 4-Desacetamido-4-chloro Andarine: A Novel Investigational Selective Androgen Receptor Modulator
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Desacetamido-4-chloro Andarine, a novel, non-steroidal Selective Androgen Receptor Modulator (SARM) derived from the well-characterized compound, Andarine (S-4). While direct empirical data on this specific analog is limited, this document synthesizes established principles of medicinal chemistry, known structure-activity relationships (SAR) of aryl-propionamide-based SARMs, and validated experimental protocols to construct a robust framework for its synthesis, characterization, and biological evaluation. We will explore the chemical rationale for its design, propose a detailed synthetic workflow, and outline key in-vitro methodologies to ascertain its binding affinity and functional activity at the Androgen Receptor (AR). This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.
Introduction: The Rationale for a Second-Generation Andarine Analog
The Landscape of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to androgen receptors (AR) and exhibit tissue-selective activation.[1][2] Unlike traditional anabolic-androgenic steroids (AAS), non-steroidal SARMs are designed to preferentially stimulate anabolic activity in muscle and bone while minimizing undesirable androgenic effects in tissues like the prostate and skin.[2][3] This tissue selectivity presents a significant therapeutic advantage for treating conditions such as muscle wasting (sarcopenia), osteoporosis, and cachexia with a potentially improved safety profile.[1][3][4]
Andarine (S-4) as a Progenitor Compound
Andarine (S-4) is one of the earliest and most studied non-steroidal SARMs, developed from the anti-androgen bicalutamide.[5] It is an orally active partial agonist of the androgen receptor.[5] Studies in animal models demonstrated its ability to increase muscle mass and bone mineral density with only partial effects on androgenic tissues like the prostate.[5][6] However, its development was discontinued, in part due to reported visual side effects, paving the way for the development of next-generation analogs with improved properties.[5]
Design Rationale for 4-Desacetamido-4-chloro Andarine
The design of 4-Desacetamido-4-chloro Andarine is rooted in established Structure-Activity Relationship (SAR) principles.[7] The modification involves two key changes to the Andarine scaffold:
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Desacetamido (-NHCOCH₃ → -H): Removal of the N-acetyl group from the phenoxy moiety. This modification simplifies the structure and fundamentally alters the hydrogen bonding capacity and electronic nature of the "A-ring" of the molecule, which is crucial for receptor interaction.
-
Chloro (-H → -Cl) Substitution: Introduction of a chloro group at the 4-position of the same ring. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and electronic properties.[8][9] A chloro group is electron-withdrawing and can enhance binding affinity through favorable interactions within the receptor's ligand-binding pocket.[7]
The central hypothesis is that these combined modifications could result in a SARM with altered receptor affinity, selectivity, and pharmacokinetic profile compared to the parent Andarine.
Chemical Structure and Physicochemical Properties
The structural modification from Andarine to the target compound involves replacing the acetamido group with a chlorine atom.
-
IUPAC Name: (2S)-3-[4-chloro-phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
-
CAS Number: 541497-92-1[10]
-
Molecular Formula: C₁₇H₁₄ClF₃N₂O₅[10]
-
Molecular Weight: 418.75 g/mol [10]
Table 1: Comparison of Physicochemical Properties (Andarine vs. Target Compound)
| Property | Andarine (S-4) | 4-Desacetamido-4-chloro Andarine (Predicted/Known) | Rationale for Change |
| Molecular Formula | C₁₉H₁₈F₃N₃O₆[11] | C₁₇H₁₄ClF₃N₂O₅[10] | Removal of C₂H₄NO group and addition of Cl. |
| Molecular Weight | 441.36 g/mol [5] | 418.75 g/mol [10] | Net loss of mass from the structural modification. |
| Predicted LogP | ~1.10 - 2.5 (Varies by algorithm) | ~3.0 - 3.5 (Varies by algorithm) | The removal of the polar acetamido group and addition of a lipophilic chloro group is expected to significantly increase the octanol-water partition coefficient (lipophilicity). |
| Hydrogen Bond Donors | 2 (Amide N-H, Hydroxyl O-H) | 2 (Amide N-H, Hydroxyl O-H) | Unchanged, as the modified group was a hydrogen bond acceptor. |
| Hydrogen Bond Acceptors | 8 (Amide C=O x2, Nitro O x2, Ether O, Hydroxyl O, CF₃ F x2) | 6 (Amide C=O, Nitro O x2, Ether O, Hydroxyl O, CF₃ F) | Reduced due to the removal of the acetamido carbonyl group. This may decrease aqueous solubility but could improve membrane permeability. |
| Aromatic Ring System | 4-Acetamidophenoxy | 4-Chlorophenoxy | The electron-donating acetamido group is replaced by an electron-withdrawing chloro group, which will alter the electrostatic potential of the ring and its interaction with the receptor. |
Proposed Synthesis and Characterization Workflow
The synthesis of aryl-propionamide SARMs is well-documented. A plausible route to 4-Desacetamido-4-chloro Andarine can be adapted from established methods, such as a nucleophilic aromatic substitution followed by an amidation reaction.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for 4-Desacetamido-4-chloro Andarine.
Step-by-Step Synthesis Protocol
Objective: To synthesize (2S)-3-[4-chloro-phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. Note: This protocol is a theoretical proposition and requires optimization and safety assessment.
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Step 1: Epoxide Ring Opening (Formation of Intermediate 1)
-
Rationale: To create the core hydroxy-ether linkage by reacting the phenoxide with a chiral epoxide. The use of a base is critical to deprotonate the phenol, making it a potent nucleophile.
-
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add a solution of (R)-methyl 2-(oxiran-2-yl)acetate (1.2 eq) in THF to the reaction mixture.
-
Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield Intermediate 1.
-
-
-
Step 2: Saponification (Formation of Intermediate 2)
-
Rationale: The methyl ester must be hydrolyzed to a carboxylic acid to prepare it for amide coupling. Lithium hydroxide is a standard reagent for this transformation under mild conditions.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield Intermediate 2, which may be used without further purification.
-
-
-
Step 3: Amide Coupling (Formation of Final Product)
-
Rationale: To form the final amide bond between the carboxylic acid and the aniline. HATU is a modern coupling reagent that provides high yields and minimizes side reactions. A non-nucleophilic base like DIPEA is required to activate the coupling agent.
-
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) and 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).
-
Stir the reaction at room temperature under N₂ and monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final compound.
-
-
Analytical Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the final product and assess its purity.[12][13] The fragmentation pattern in MS/MS can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To provide unambiguous structural elucidation. ¹H NMR will confirm the presence and connectivity of all protons, ¹³C NMR will confirm the carbon skeleton, and ¹⁹F NMR is essential to verify the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >98% for use in biological assays.[14]
Proposed Mechanism of Action and Biological Investigation
Androgen Receptor Signaling Pathway
Like other SARMs, 4-Desacetamido-4-chloro Andarine is expected to function as a ligand for the Androgen Receptor. The canonical AR signaling pathway is the primary target.[3]
Caption: Canonical Androgen Receptor (AR) signaling pathway activated by a SARM.
Upon entering the cell, the SARM binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).[3] The activated AR-SARM complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This complex then recruits co-regulatory proteins to modulate the transcription of target genes, leading to the desired physiological effects.[3][15]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Desacetamido-4-chloro Andarine for the human Androgen Receptor.
-
Rationale: This assay is the gold standard for quantifying the direct interaction between a ligand and its receptor. It measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor. The resulting IC₅₀ value is then converted to an affinity constant (Ki). Andarine (S-4) must be run in parallel as a reference compound.[6][16]
-
Materials:
-
Recombinant human Androgen Receptor (hAR) protein.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (high-affinity synthetic androgens).
-
Test Compound: 4-Desacetamido-4-chloro Andarine, dissolved in DMSO.
-
Reference Compound: Andarine (S-4), dissolved in DMSO.
-
Assay Buffer (e.g., TEGMD buffer).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Binding Reaction: In each well of the 96-well plate, add:
-
Assay Buffer
-
A fixed concentration of [³H]-Mibolerone (typically at its Kd value).
-
Varying concentrations of the unlabeled test compound or reference compound.
-
A fixed amount of hAR protein to initiate the reaction.
-
-
Controls:
-
Total Binding: Wells containing only radioligand and receptor (no competitor).
-
Non-specific Binding (NSB): Wells containing radioligand, receptor, and a saturating concentration of a potent unlabeled androgen (e.g., cold R1881) to block all specific binding.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion and Future Directions
4-Desacetamido-4-chloro Andarine represents a rationally designed analog of Andarine, engineered to explore key structure-activity relationships within the aryl-propionamide class of SARMs. The proposed modifications—removal of the acetamido group and introduction of a chloro substituent—are hypothesized to significantly alter the compound's lipophilicity, electronic profile, and interaction with the Androgen Receptor.
The protocols outlined in this guide provide a clear and scientifically rigorous path for the synthesis, purification, characterization, and initial biological evaluation of this novel compound. The primary next step is the execution of the competitive binding assay to quantify its AR affinity relative to Andarine.
Should the compound exhibit high affinity, subsequent studies would be warranted, including:
-
Functional Assays: Cell-based reporter gene assays to determine if the compound acts as an agonist, partial agonist, or antagonist at the AR.
-
Selectivity Profiling: Testing against other steroid hormone receptors (e.g., progesterone, estrogen, glucocorticoid receptors) to confirm its selectivity.
-
In Vivo Studies: Evaluation in established animal models of muscle wasting and osteoporosis to assess its efficacy, tissue selectivity, and pharmacokinetic profile.
This systematic approach will fully elucidate the potential of 4-Desacetamido-4-chloro Andarine as a next-generation SARM candidate.
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